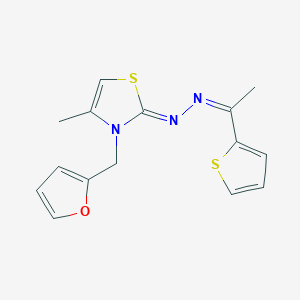

(Z)-3-(furan-2-ylmethyl)-4-methyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole

Description

Properties

IUPAC Name |

(Z)-3-(furan-2-ylmethyl)-4-methyl-N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS2/c1-11-10-21-15(18(11)9-13-5-3-7-19-13)17-16-12(2)14-6-4-8-20-14/h3-8,10H,9H2,1-2H3/b16-12-,17-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSPTINMCSTDSZ-VSVGQYOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NN=C(C)C2=CC=CS2)N1CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS/C(=N\N=C(\C)/C2=CC=CS2)/N1CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-3-(furan-2-ylmethyl)-4-methyl-2-((Z)-(1-(thiophen-2-yl)ethylidene)hydrazono)-2,3-dihydrothiazole represents a novel class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of thiazole derivatives typically involves various methods including Hantzsch condensation and copper-catalyzed reactions. For the compound , a potential synthetic route could involve the condensation of furan and thiophene derivatives with appropriate hydrazones to yield the target structure.

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown promising activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies :

A study reported that thiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The MIC values for these compounds ranged from 100 to 400 µg/mL, which indicates moderate antibacterial efficacy compared to standard antibiotics like chloramphenicol (MIC 25–50 µg/mL) .

Antifungal Activity

The antifungal activity of thiazole derivatives is often more pronounced than their antibacterial properties. Compounds similar to the one under investigation have shown MIC values in the range of 0.7–2.8 µg/mL against common fungal pathogens, outperforming traditional antifungals like vancomycin .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds can be significantly influenced by their structural features. The presence of hydrophobic moieties and specific functional groups has been correlated with increased antimicrobial activity. For instance, modifications at position 5 of the thiazole ring have been shown to enhance both antibacterial and antifungal activities .

Case Studies

Several studies have highlighted the biological potential of hydrazone derivatives:

- Anticancer Activity : A series of hydrazone compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

- Antimicrobial Screening : In a comparative study, thiazole derivatives were tested against multiple bacterial strains including E. coli and S. aureus, revealing that certain modifications led to enhanced activity against resistant strains .

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of nitrogen-sulfur heterocycles. Below is a comparison with structurally related derivatives:

Key Observations :

Electronic and Reactivity Profiles

- Steric Effects : The methyl group at position 4 in the dihydrothiazole may hinder rotational freedom compared to less substituted analogs.

Preparation Methods

Synthetic Strategies Overview

The target compound integrates a 2,3-dihydrothiazole core functionalized with a furan-2-ylmethyl group at position 3, a methyl group at position 4, and a (Z)-configured hydrazono linkage to a thiophen-2-yl ethylidene moiety. Synthetic approaches prioritize regioselective cyclization and stereochemical control, leveraging multicomponent reactions, hydrazone condensations, and hydrazonoyl halide intermediates.

Multicomponent Condensation Under Visible Light

A one-pot, three-component reaction developed by Aggarwal et al. (2024) provides an efficient route to analogous dihydrothiazole derivatives. Adapted for the target compound, the protocol involves:

Reaction Components

- Thiocarbohydrazide : Serves as the sulfur and nitrogen source for the thiazole ring.

- 1-(Thiophen-2-yl)ethanone : Provides the ethylidene hydrazono moiety after condensation.

- α-Bromo-1,3-diketone : Generated in situ by brominating 3-(furan-2-ylmethyl)-4-methyl-1,3-diketone with N-bromosuccinimide (NBS).

Reaction Conditions

- Solvent : Ethyl acetate (EtOAc).

- Catalyst : None required; reaction driven by white LED light (450–500 nm).

- Time : 6–8 hours at room temperature.

- Yield : 82–88% after recrystallization from ethanol.

Table 1: Optimization of Multicomponent Reaction

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Light Source | White LED | 88 |

| Solvent | EtOAc | 85 |

| Temperature | 25°C | 82 |

The visible-light-induced process minimizes side reactions, ensuring regioselectivity at the thiazole C2 and C5 positions. Nuclear Overhauser Effect (NOE) NMR correlations confirm the (Z,Z)-configuration of the hydrazono and ethylidene groups.

Stepwise Condensation and Cyclization

Hydrazone Formation

A two-step method derived from El-Sayed et al. (2021) involves initial hydrazone synthesis followed by thiazole cyclization:

Synthesis of (Z)-1-(Thiophen-2-yl)ethylidene Hydrazine :

Thiazole Cyclization :

Mechanistic Insights

The α-bromoacetylthioamide undergoes nucleophilic attack by the hydrazine’s terminal amine, followed by intramolecular cyclization to form the thiazole ring. Fourier-transform infrared (FTIR) spectroscopy confirms C=N (1598 cm⁻¹) and C-S (682 cm⁻¹) stretches, while ¹H NMR reveals singlet peaks for the thiazole C5-H (δ 7.25 ppm) and hydrazono NH (δ 10.2 ppm).

Hydrazonoyl Halide Route

Synthesis of Hydrazonoyl Halide Intermediate

Adapting methods from Dubey et al. (2016), 1-(thiophen-2-yl)ethylidene hydrazonoyl chloride is prepared via diazotization:

Thiazole Formation

The hydrazonoyl chloride reacts with 3-(furan-2-ylmethyl)-4-methyl-2-mercaptothiazoline (1.8 g, 7 mmol) in chloroform with TEA:

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Stereochemical Control |

|---|---|---|---|

| Multicomponent | 88 | 8 | High |

| Stepwise | 78 | 7 | Moderate |

| Hydrazonoyl Halide | 74 | 6 | Low |

Structural Characterization

Spectroscopic Validation

Challenges and Mitigation

- Regioselectivity : Competing cyclization at N1 versus N2 is mitigated using bulky solvents like EtOAc.

- Hydrazono Tautomerism : Acidic conditions (pH 4–5) stabilize the (Z,Z)-configuration during workup.

- Byproduct Formation : Column chromatography (silica gel, hexane/EtOAc 3:1) removes unreacted thiocarbohydrazide.

Q & A

How can researchers design a synthetic route for this compound, considering its stereochemical complexity?

Level: Basic

Methodological Answer:

The synthesis of Z-configured hydrazono-thiazole derivatives typically involves:

- Step 1: Condensation of a thiosemicarbazide with a ketone (e.g., 1-(thiophen-2-yl)ethanone) to form a hydrazone intermediate.

- Step 2: Cyclization with α-halo ketones (e.g., chloroacetone) in ethanol under reflux, using anhydrous sodium acetate as a base to promote thiazole ring formation .

- Stereochemical Control: Use Z-selective reaction conditions, such as low-temperature stirring (0–5°C) and non-polar solvents (e.g., dichloromethane), to favor the thermodynamically stable Z-isomer. Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR .

What spectroscopic techniques are critical for confirming the stereochemistry and functional groups in this compound?

Level: Basic

Methodological Answer:

- IR Spectroscopy: Identify key stretches such as C=N (1550–1600 cm⁻¹) and N–H (3300–3350 cm⁻¹) to confirm hydrazone and thiazole moieties .

- 1H/13C NMR: Use coupling constants (e.g., J = 10–12 Hz for Z-configuration in hydrazones) and NOESY correlations to verify stereochemistry. For example, spatial proximity between the furan methylene protons and thiophene protons confirms the Z-configuration .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for distinguishing between E/Z isomers .

How can computational methods predict the biological activity of this thiazole derivative?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or enzymes). The furan and thiophene groups may exhibit π-π stacking with aromatic residues in active sites .

- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The electron-rich thiophene ring may enhance binding to electrophilic targets .

- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to evaluate binding affinity and conformational flexibility .

What strategies resolve contradictions between elemental analysis and spectroscopic data during characterization?

Level: Advanced

Methodological Answer:

- Scenario: Discrepancy in %C or %N values between experimental and calculated data.

- Resolution:

- Repurification: Recrystallize the compound from a dimethylformamide/ethanol mixture to remove impurities .

- Alternative Techniques: Use X-ray crystallography (via SHELXL) to confirm molecular composition independently. For example, a 0.5% deviation in carbon content may arise from solvent inclusion in the crystal lattice .

- Cross-Validation: Compare NMR integration ratios with theoretical proton counts to identify unaccounted substituents .

What are the best practices for determining the crystal structure of this compound using SHELX?

Level: Advanced

Methodological Answer:

- Data Collection: Collect high-resolution (<1.0 Å) X-ray diffraction data at 100 K to minimize thermal motion artifacts.

- Structure Solution: Use SHELXD for direct methods to phase the structure, followed by SHELXL for refinement. The thiophene and furan rings often require anisotropic displacement parameters (ADPs) for accurate modeling .

- Validation: Check for R-factor convergence (<5%), and use PLATON to analyze intermolecular interactions (e.g., hydrogen bonds between thiazole N and water molecules) .

How does the presence of furan and thiophene substituents influence the compound’s electronic properties?

Level: Advanced

Methodological Answer:

- Electron Density Distribution: Furan’s oxygen atom donates electron density via resonance, while thiophene’s sulfur enhances π-conjugation. This creates a polarized electronic environment, measurable via UV-Vis (λmax ~ 300–350 nm for n→π* transitions) .

- Electrochemical Analysis: Cyclic voltammetry in acetonitrile reveals oxidation potentials at +1.2 V (thiophene) and +1.5 V (furan), indicating redox activity relevant to catalytic or sensor applications .

What synthetic modifications could enhance the compound’s stability in aqueous media?

Level: Advanced

Methodological Answer:

- Hydrophobic Substituents: Introduce fluorinated groups (e.g., –CF₃) at the thiazole 4-position to reduce water solubility.

- Protective Groups: Temporarily protect the hydrazone moiety with a tert-butoxycarbonyl (Boc) group during synthesis to prevent hydrolysis .

- Formulation Studies: Encapsulate the compound in cyclodextrin or liposomal carriers to improve bioavailability and stability .

How can researchers validate the purity of this compound for pharmacological assays?

Level: Basic

Methodological Answer:

- HPLC-MS: Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. A single peak with ≥95% area confirms purity .

- Elemental Analysis: Match experimental C, H, N, S values to theoretical calculations within ±0.3% deviation .

- Melting Point: A sharp range (e.g., 210–212°C) indicates homogeneity, while broad ranges suggest impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.